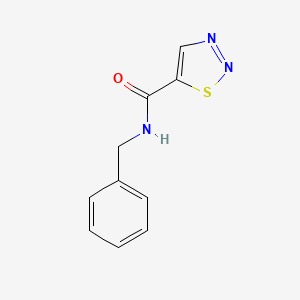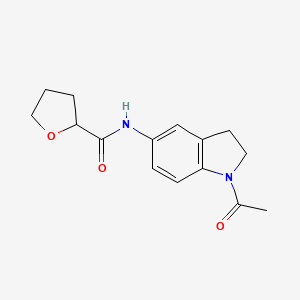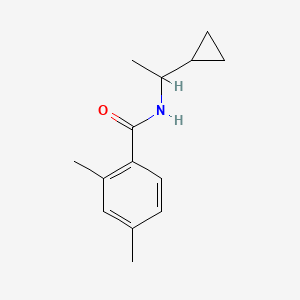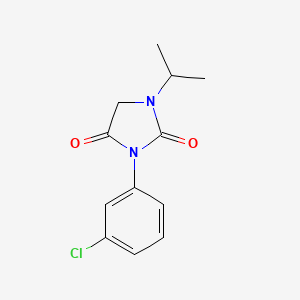
N-benzylthiadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzylthiadiazole-5-carboxamide (BTCA) is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry. BTCA has a unique chemical structure that makes it a promising candidate for the development of novel drugs.
Wirkmechanismus
The mechanism of action of N-benzylthiadiazole-5-carboxamide is not fully understood. However, studies have shown that N-benzylthiadiazole-5-carboxamide may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). N-benzylthiadiazole-5-carboxamide may also act by modulating the expression of certain genes involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
N-benzylthiadiazole-5-carboxamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that N-benzylthiadiazole-5-carboxamide can inhibit the proliferation of cancer cells and induce apoptosis. N-benzylthiadiazole-5-carboxamide has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In addition, N-benzylthiadiazole-5-carboxamide has been shown to exhibit anti-microbial activity against various bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
N-benzylthiadiazole-5-carboxamide has several advantages for lab experiments, including its easy synthesis, low toxicity, and high stability. However, N-benzylthiadiazole-5-carboxamide also has some limitations, including its poor solubility in water and its tendency to form aggregates in solution. These limitations can make it difficult to study the biological activity of N-benzylthiadiazole-5-carboxamide in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-benzylthiadiazole-5-carboxamide. One direction is the development of novel N-benzylthiadiazole-5-carboxamide derivatives with improved solubility and biological activity. Another direction is the investigation of the potential use of N-benzylthiadiazole-5-carboxamide as a plant growth regulator and as a precursor for the synthesis of novel materials. Finally, further studies are needed to fully understand the mechanism of action of N-benzylthiadiazole-5-carboxamide and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, N-benzylthiadiazole-5-carboxamide is a promising compound with potential applications in various fields of research. N-benzylthiadiazole-5-carboxamide has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities, making it a promising candidate for the development of novel drugs. Further studies are needed to fully understand the mechanism of action of N-benzylthiadiazole-5-carboxamide and its potential applications in the treatment of various diseases.
Synthesemethoden
N-benzylthiadiazole-5-carboxamide can be synthesized using various methods, including the reaction of 2-aminobenzyl thiocyanate with benzyl isocyanate. The reaction takes place in the presence of a catalyst such as triethylamine, and the product is purified using column chromatography. Another method involves the reaction of 2-aminobenzyl thiocyanate with benzyl chloroformate in the presence of a base such as pyridine. The product is purified using recrystallization.
Wissenschaftliche Forschungsanwendungen
N-benzylthiadiazole-5-carboxamide has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, N-benzylthiadiazole-5-carboxamide has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. N-benzylthiadiazole-5-carboxamide has also been studied for its potential use as a plant growth regulator and as a precursor for the synthesis of novel materials.
Eigenschaften
IUPAC Name |
N-benzylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS/c14-10(9-7-12-13-15-9)11-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VADKJXPUJTZHCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CN=NS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzylthiadiazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2-Chloro-4-fluorophenyl)-3-methyl-[1,2]thiazolo[5,4-d][1,3]oxazin-4-one](/img/structure/B7514239.png)
![N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7514243.png)



![N-[2-(methoxymethyl)phenyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7514283.png)



![2-[(5-Fluoro-2-methoxyphenyl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7514301.png)


![2-[(2-fluorophenyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B7514326.png)
![2-[[2-(1-cyclohexylbenzimidazol-2-yl)sulfanylacetyl]-ethylamino]-N-propan-2-ylacetamide](/img/structure/B7514333.png)